molecular formula C23H26N4O3 B11161564 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione

3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11161564
M. Wt: 406.5 g/mol
InChI Key: UXVSMPKSDZAIKZ-UHFFFAOYSA-N
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Description

3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core, a benzylpiperazine moiety, and a butyl chain with a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.

    Introduction of the Butyl Chain: The butyl chain with a ketone group can be introduced through a Friedel-Crafts acylation reaction using butyryl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Benzylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the quinazoline derivative and benzylpiperazine under basic conditions, typically using sodium hydride or potassium carbonate as the base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be performed to replace the benzyl group with other substituents, using reagents like sodium hydride or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, potassium carbonate, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Introduction of hydroxyl, carboxyl, or other oxygen-containing functional groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted quinazoline derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can bind to the active site of these enzymes, inhibiting their activity and disrupting key signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-benzylpiperazin-1-yl)quinazoline-2,4(1H,3H)-dione: Lacks the butyl chain with a ketone group, resulting in different chemical properties and biological activities.

    3-(4-(4-methylpiperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione: Contains a methyl group instead of a benzyl group, affecting its binding affinity and specificity for molecular targets.

    3-(4-(4-benzylpiperazin-1-yl)butyl)quinazoline-2,4(1H,3H)-dione:

Uniqueness

3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzylpiperazine moiety and the butyl chain with a ketone group allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

3-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C23H26N4O3/c28-21(26-15-13-25(14-16-26)17-18-7-2-1-3-8-18)11-6-12-27-22(29)19-9-4-5-10-20(19)24-23(27)30/h1-5,7-10H,6,11-17H2,(H,24,30)

InChI Key

UXVSMPKSDZAIKZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O

Origin of Product

United States

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